molecular formula C13H11FN4O B2624038 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1239770-28-5

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B2624038
CAS No.: 1239770-28-5
M. Wt: 258.256
InChI Key: UVWRSQFOUBFFPK-UHFFFAOYSA-N
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Description

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetic triazolopyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. Compounds based on the [1,2,4]triazolo[4,3-c]pyrimidine scaffold are recognized as privileged structures for the development of novel therapeutic agents due to their versatile biological activities . This specific compound features a 4-fluorophenyl substituent, a common pharmacophore known to enhance metabolic stability and binding affinity in bioactive molecules, and a 7-ethyl group that can influence lipophilicity and receptor interaction. While literature on the exact compound is evolving, triazolopyrimidine cores are extensively investigated for their potential across multiple therapeutic areas. Research on analogous structures has demonstrated significant antimicrobial activity against various bacterial and fungal strains . Furthermore, the triazolopyrimidine scaffold shows considerable promise in anticancer research; related compounds have been identified as modulators of key enzymatic targets, such as Diacylglycerol Kinase α (DGK-α), which is implicated in cancer cell proliferation and immune response regulation . The structural features of this compound also suggest potential for exploration in other fields, including central nervous system (CNS) disorders, inflammation, and cardiovascular disease, given the historical activities associated with this heterocyclic system . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not designed, evaluated, or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

7-ethyl-5-(4-fluorophenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-2-10-7-11-16-17-13(19)18(11)12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWRSQFOUBFFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves multicomponent reactions. One common method involves the reaction of 4-fluorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has antiproliferative effects against various cancer cell lines. It interacts with specific biological targets that may inhibit tumor growth.
    • In Vitro Studies : Assays have shown that the compound demonstrates significant activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml.
  • Cardiovascular Applications : The compound's ability to interact with various receptors suggests potential applications in cardiovascular medicine. Triazolo-pyrimidines are known for their vasodilatory effects and ability to modulate blood pressure.

Case Study 1: Anticancer Properties

A study conducted on the antiproliferative effects of triazolo-pyrimidine derivatives highlighted the promising activity of compounds similar to this compound against various cancer types. The results indicated that these compounds could potentially serve as lead candidates for developing new anticancer therapies .

Case Study 2: Cardiovascular Effects

Research into triazolo-pyrimidine derivatives has revealed their potential to act as antihypertensive agents by modulating vascular smooth muscle contraction. The structural features of this compound may contribute to these effects by enhancing receptor affinity and selectivity.

Mechanism of Action

The mechanism of action of 7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isomeric Variations: [4,3-c] vs. [1,5-c] Triazolopyrimidines

Key differences arise from the positional isomerism of the triazole ring. For example:

  • Triazolo[4,3-c]pyrimidines (e.g., compound 7 in ): Exhibit higher melting points and downfield shifts in $ ^1H $-NMR (C3-CH$_3$ and C5-H protons) due to deshielding effects compared to [1,5-c] isomers. This is attributed to differences in electron density distribution .
  • Triazolo[1,5-c]pyrimidines (e.g., compound 8 in ): Lower melting points and upfield NMR shifts suggest reduced conjugation and weaker intermolecular interactions .

Table 1: Comparison of [4,3-c] and [1,5-c] Isomers

Property [4,3-c] Isomers (e.g., 7, 9) [1,5-c] Isomers (e.g., 6, 8)
$ ^1H $-NMR Shifts Downfield (δ 8.5–9.2 ppm) Upfield (δ 7.8–8.3 ppm)
Melting Points 220–250°C 180–210°C
Stability in Acid Prone to Dimroth rearrangement More stable
Reference
a) Electron-Withdrawing Groups (EWGs):
  • 4-Fluorophenyl (target compound): Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
  • Nitro (NO$2$) and Methoxy (OCH$3$) Groups (): Nitro groups reduce solubility but enhance π-stacking interactions. Methoxy groups improve solubility but may reduce receptor affinity .
b) Alkyl and Heterocyclic Substituents:
  • Ethyl Group (target compound): Balances lipophilicity and steric bulk, favoring membrane permeability over bulkier substituents (e.g., phenyl or piperidin-1-yl in ) .
  • Thiophene and Pyrrole Moieties (): Improve anticancer activity via π-π interactions with DNA or enzymes. For instance, compound 19b (triazolo[4,3-c]pyrimidine-thiophene hybrid) showed superior activity to doxorubicin .

Computational and Experimental Insights

  • DFT Studies (): Reveal that electron-withdrawing substituents (e.g., nitro, fluorine) lower the HOMO-LUMO gap, enhancing reactivity in triazolopyrimidines .
  • Photophysical Properties (): [4,3-c]quinazoline fluorophores exhibit stronger emission than [1,5-c] analogs due to extended conjugation .

Biological Activity

7-Ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article aims to explore the biological activity of this compound through a review of relevant studies, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₁FN₄O
  • CAS Number : 1707585-70-3
  • Molecular Weight : 246.25 g/mol

The structure of this compound features a triazolo-pyrimidine core with an ethyl group and a fluorophenyl substituent. These structural characteristics are believed to contribute to its biological activity.

Research indicates that compounds within the triazolo[4,3-c]pyrimidine class exhibit significant antiproliferative effects on cancer cells. The proposed mechanism includes inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer efficacy of this compound:

Cell Line IC₅₀ (µM) Mechanism
HeLa0.45Tubulin polymerization inhibition
A5490.53Induction of apoptosis
HT-290.60Cell cycle arrest

These results demonstrate that the compound exhibits potent activity against various cancer cell lines, with IC₅₀ values indicating effective concentrations required for 50% inhibition of cell growth.

Case Studies

  • Study on HeLa Cells : In vitro studies showed that treatment with this compound resulted in significant apoptosis as indicated by increased caspase-9 activation and mitochondrial depolarization. The compound was able to block cells in the G2/M phase of the cell cycle.
  • Zebrafish Model : In vivo experiments using zebrafish embryos demonstrated that the compound effectively inhibited tumor growth and reduced metastasis when administered at specific concentrations.

Q & A

Q. How is compound stability assessed under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Light Exposure : Use ICH Q1B guidelines with controlled UV/visible light exposure.
  • Freeze-Thaw Cycles : Evaluate stability after 3–5 cycles (-20°C to 25°C) .

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